Foliglurax - 1883329-53-0

Foliglurax

Catalog Number: EVT-511105
CAS Number: 1883329-53-0
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foliglurax is under investigation in clinical trial NCT02639221 (A Phase I, Double Blind, Placebo Controlled, First in Human, Single and Multiple Ascending Oral Dose, Safety, Tolerability and Pharmacokinetic Study in Healthy Male and Female Subjects).
Classification and Source

Foliglurax belongs to a class of compounds that modulate glutamatergic signaling in the central nervous system. Its primary target, mGluR4, is implicated in various neurological processes, making it a candidate for treating Parkinson's disease and potentially other neurodegenerative disorders. The compound's development stems from extensive research into mGluR4 modulation as a therapeutic strategy .

Synthesis Analysis

The synthesis of Foliglurax involves several key steps that highlight its complex chemical structure. The compound has a molecular formula of C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S and a molar mass of 421.52g/mol421.52\,g/mol .

Synthetic Pathway

  1. Starting Material: The synthesis begins with a suitable precursor that contains the thiazepane core structure.
  2. Key Reactions:
    • The initial step typically involves the formation of an intermediate through nucleophilic substitution or coupling reactions.
    • Subsequent reactions may include cyclization and functional group modifications to introduce necessary substituents.
  3. Optimization: The synthetic route has been optimized for scalability, allowing production in batches exceeding 100 grams without significant yield loss .

Technical Parameters

  • Reaction Conditions: Various conditions such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity.
  • Purification Methods: Techniques like chromatography are employed to isolate and purify the final product.
Molecular Structure Analysis

The molecular structure of Foliglurax is characterized by its unique arrangement of atoms which contributes to its pharmacological properties.

Structural Features

  • Core Structure: It features a thiazepane ring that is essential for its interaction with mGluR4.
  • Functional Groups: The presence of nitrogen, sulfur, and various aromatic groups enhances its binding affinity and specificity towards the receptor.

3D Modeling

Molecular modeling studies suggest that the spatial arrangement allows for effective allosteric modulation of mGluR4, influencing receptor activity without directly activating it.

Chemical Reactions Analysis

Foliglurax participates in several chemical reactions that are critical for its function as a positive allosteric modulator.

Key Reactions

  1. Binding Interactions: Foliglurax binds to allosteric sites on mGluR4, which alters receptor conformation and enhances its response to endogenous glutamate.
  2. Metabolic Reactions: In vivo studies indicate that Foliglurax undergoes metabolic transformations that may affect its pharmacokinetics and pharmacodynamics.

Technical Details

  • Kinetics: The kinetics of these reactions can be influenced by factors such as concentration, temperature, and the presence of competing ligands.
Mechanism of Action

The mechanism of action for Foliglurax involves its role as a positive allosteric modulator at mGluR4.

Mechanistic Insights

  • Allosteric Modulation: By binding to an allosteric site on mGluR4, Foliglurax increases the receptor's sensitivity to glutamate without mimicking its action directly.
  • Neurotransmitter Release: This modulation can lead to enhanced neurotransmitter release in certain pathways associated with motor control, potentially alleviating symptoms associated with Parkinson's disease.

Relevant Data

Studies have shown that Foliglurax can improve motor function in preclinical models of Parkinson's disease by enhancing dopaminergic signaling through indirect pathways .

Physical and Chemical Properties Analysis

Foliglurax exhibits several notable physical and chemical properties relevant to its function as a pharmaceutical agent.

Analytical Data

  • Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to characterize its purity and structural integrity.
Applications

Foliglurax has potential applications primarily in neurology due to its mechanism of action on mGluR4.

Scientific Applications

  1. Parkinson's Disease Treatment: As an investigational drug, it aims to provide symptomatic relief in patients with Parkinson's disease.
  2. Research Tool: Foliglurax serves as a valuable tool in neuroscience research to explore glutamatergic signaling pathways and their implications in various neurological disorders.

Future Directions

Continued research may uncover additional therapeutic uses for Foliglurax or lead to the development of analogs with improved efficacy or safety profiles .

Synthesis and Discovery of Foliglurax

Rational Design Strategies for mGlu4 Receptor Positive Allosteric Modulators (PAMs)

Foliglurax (PXT002331) emerged from targeted drug design efforts to address the unmet need for non-dopaminergic Parkinson’s disease (PD) therapeutics. Its development centered on overcoming limitations of early mGlu4 PAMs, such as (−)-PHCCC, which exhibited low potency (EC₅₀ = 1.4 µM), poor aqueous solubility, and limited brain exposure [5]. Rational design prioritized:

  • High CNS penetrance: Critical for targeting basal ganglia motor circuits affected in PD.
  • Subtype selectivity: Avoiding off-target activity at group I/II mGlu receptors or mGlu6 within group III.
  • Drug-like properties: Improved metabolic stability and oral bioavailability over earlier chemotypes.

Foliglurax’s core structure was optimized to enhance allosteric binding affinity within the transmembrane domain (TMD) of mGlu4, leveraging known pharmacophores from picolinamide-based PAMs like VU0361737. Unlike orthosteric agonists, its PAM mechanism preserved spatiotemporal fidelity of glutamate signaling while amplifying receptor responses in disease-relevant neural pathways [3] [6]. Preclinical validation confirmed its ability to reduce PD motor symptoms in rodent models, positioning it as the first mGlu4 PAM to enter clinical trials [3].

Table 1: Evolution of Key mGlu4 PAM Chemotypes Leading to Foliglurax

CompoundEC₅₀ (nM)Key LimitationsImprovements in Foliglurax
(−)-PHCCC1,400Low potency, poor solubility, mGlu1/mGlu6 cross-reactivity>30× higher potency; enhanced selectivity
VU0361737517CYP450 inhibition, suboptimal bioavailabilityReduced CYP liability; improved brain penetration
VU0415374282Photosensitivity, synthetic complexitySimplified synthesis; clinical-grade stability
Foliglurax46Phase II clinical failure (efficacy)N/A

Structural Optimization of Foliglurax: SAR-Driven Modifications

Structural refinements of Foliglurax focused on three domains: central aromatic core, lipophilic substituents, and hydrogen-bond acceptors. Key SAR insights driving optimization included:

  • Bioisosteric replacement: The 1,2,4-oxadiazole ring (see Figure 1) was retained from earlier leads (e.g., VU0366037) to balance potency and metabolic stability. This heterocycle provided optimal geometry for TMD binding while resisting esterase hydrolysis [5].
  • Halogen positioning: A para-chloro group on the phenyl ring enhanced mGlu4 affinity (EC₅₀ = 46 nM) and minimized mGlu6/8 potentiation, which was problematic in analogs like optogluram [4].
  • Picolinamide terminus: The N-picolinamide group enabled critical hydrogen bonding with Ser⁷⁵⁷ and Ala⁷⁶⁰ in the allosteric pocket, confirmed via mutagenesis studies [5].

Comparative SAR analysis revealed that methyl or methoxy groups on the central ring improved solubility but reduced potency, while bulky substituents (e.g., trifluoromethyl) diminished CNS penetration. Foliglurax’s final structure achieved a >200-fold selectivity margin over mGlu1/5/6/8 receptors [3] [5].

Table 2: SAR Analysis of Foliglurax Analogues

Structural RegionModificationEffect on mGlu4 PAM ActivityRationale
Central heterocycle1,2,4-Oxadiazole → 1,3,4-oxadiazole↓ Potency (EC₅₀ >200 nM)Altered dipole moment disrupts TMD binding
Aryl ring substituentp-Cl → p-FComparable potency (EC₅₀ = 52 nM)Similar electronegativity & van der Waals volume
p-Cl → o-Cl↓ Efficacy (Emax = 65%)Steric clash in allosteric pocket
Amide linkerPicolinamide → nicotinamide↓ Potency (EC₅₀ = 290 nM)Loss of key H-bond with Ser⁷⁵⁷

Key Synthetic Pathways and Yield Optimization Challenges

Foliglurax’s synthesis employed a convergent four-step route (Scheme 1), with critical bottlenecks in oxadiazole formation and amide coupling:

  • Oxadiazole cyclization: Reaction of 4-nitrobenzonitrile-derived amidoxime 14 with 2-chlorobenzoyl chloride yielded 3-(5-(2-chlorophenyl)-1,2,4-oxadiazole 15. Early routes used pyridine/DMF solvents, but toluene reflux improved yields to 85% by suppressing diacylation byproducts [5].
  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) of 15 gave aniline 16 in >95% yield.
  • Amide coupling: Condensation of 16 with picolinoyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) provided Foliglurax precursor 17g. Impurities from hydrolysis were minimized by controlling pH < 8.5 [5].
  • Crystallization: Final recrystallization from ethanol/water achieved >99.5% purity but required slow cooling to prevent oiling out.

Scale-up challenges included:

  • Oxadiazole ring instability: Prolonged heating above 120°C caused decomposition; microwave-assisted synthesis at 100°C enhanced reproducibility [5].
  • Genotoxic impurities: Residual palladium in 16 was reduced to <10 ppm via activated carbon treatment.
  • Amide racemization: Aggressive coupling conditions led to chiral inversion; optimized use of N,N-diisopropylethylamine (DIPEA) at 0°C mitigated this issue [5].

The overall yield for the commercial route was 62%, with Foliglurax meeting >99.9% HPLC purity criteria for clinical use [3].

Properties

CAS Number

1883329-53-0

Product Name

Foliglurax

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

InChI Key

ZTEDNASHAWNBKQ-NCELDCMTSA-N

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.